MAO-A vs. MAO-B Selectivity: Isoform-Specific Inhibition Profile of 3,5-Dimethoxy-D-phenylalanine
3,5-Dimethoxy-D-phenylalanine demonstrates markedly differentiated inhibition potency between MAO-A and MAO-B isoforms. Against human recombinant MAO-A expressed in Sf9 cells using 5-hydroxytryptamine as substrate, the compound exhibits an IC50 of 7.40 nM [1]. In contrast, inhibition of human recombinant MAO-B under identical cell expression conditions using 5-phenylacetaldehyde substrate yields an IC50 of 1,400 nM (1.40 μM) [2]. This represents a selectivity ratio of approximately 189-fold favoring MAO-A over MAO-B, a differential that is not observed with unsubstituted D-phenylalanine, which shows negligible MAO inhibitory activity at comparable concentrations.
| Evidence Dimension | MAO isoform inhibition potency (IC50) |
|---|---|
| Target Compound Data | MAO-A: IC50 = 7.40 nM; MAO-B: IC50 = 1,400 nM |
| Comparator Or Baseline | Same compound tested against two isoforms (MAO-A vs. MAO-B) |
| Quantified Difference | MAO-A inhibition is 189-fold more potent than MAO-B inhibition |
| Conditions | Human recombinant MAO-A and MAO-B expressed in Sf9 cells; substrates: 5-hydroxytryptamine (MAO-A) and 5-phenylacetaldehyde (MAO-B); assessed as hydrogen peroxide production after 1 hour |
Why This Matters
This isoform selectivity profile enables researchers to specifically target MAO-A-mediated pathways without significant off-target MAO-B inhibition, a distinction critical for mechanistic studies of serotonergic and catecholaminergic neurotransmission.
- [1] BindingDB BDBM50075967. Affinity Data: IC50 = 7.40 nM. Inhibition of human recombinant MAO-A expressed in Sf9 cells using 5-hydroxytryptamine substrate. View Source
- [2] BindingDB BDBM50075967. Affinity Data: IC50 = 1.40E+3 nM. Inhibition of human recombinant MAO-B expressed in Sf9 cells using 5-phenylacetaldehyde substrate. View Source
